

Application Notes and Protocols for Usp28-IN-3 In Vivo Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp28-IN-3 is a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a deubiquitinase that has emerged as a critical regulator of oncogenic signaling pathways. USP28 stabilizes a number of oncoproteins, including c-MYC, c-JUN, and NOTCH1, by removing ubiquitin chains and preventing their proteasomal degradation.[1][2] Dysregulation of USP28 has been implicated in the progression of various cancers, including colorectal, lung, and breast cancer, making it an attractive therapeutic target.[2] These application notes provide a comprehensive overview of the in vivo application of USP28 inhibitors, with a focus on guiding the experimental design for **Usp28-IN-3**. While specific in vivo data for **Usp28-IN-3** is emerging, data from other potent USP28 inhibitors can inform dosage and administration strategies.

Data Presentation: In Vivo Studies of USP28 Inhibitors

The following table summarizes key quantitative data from in vivo studies using various USP28 inhibitors. This information can be used as a reference for designing experiments with **Usp28-IN-3**.



Inhibitor	Animal Model	Cancer Type	Dosage	Administr ation Route	Frequenc y	Key Findings
FT206	KrasLSL- G12D; Fbxw7flox/f lox (KF) mice	Lung Squamous Cell Carcinoma (LSCC)	75 mg/kg	Oral Gavage	3 times a week	Reduced LSCC tumor number by 68%.[3][4] [5]
FT206	NSG mice with human LSCC xenografts (NCI-H520, CALU-1, LUDLU-1)	Lung Squamous Cell Carcinoma (LSCC)	75 mg/kg	Oral Gavage	3 times a week	Induced substantial regression of human LSCC xenografts.
CT1113	NCG mice with Raji cell xenografts (Luciferase - expressing)	Burkitt Lymphoma	20 mg/kg	Oral Gavage	Twice daily	Significantl y suppresse d tumorigene sis in the spleen and bone marrow.[6]
AZ1	BALB/c nude mice with HCC1806 xenografts	Triple- Negative Breast Cancer (TNBC)	200 mg/kg	Oral Gavage	Daily	Displayed anti-tumor activity against xenografts.



		Non-Small				Combinatio
AZ1 &	Not	Cell Lung	Not	Not	Not	n
Cisplatin	specified	Cancer (NSCLC)	specified	specified	specified	enhances therapeutic efficacy.[8]

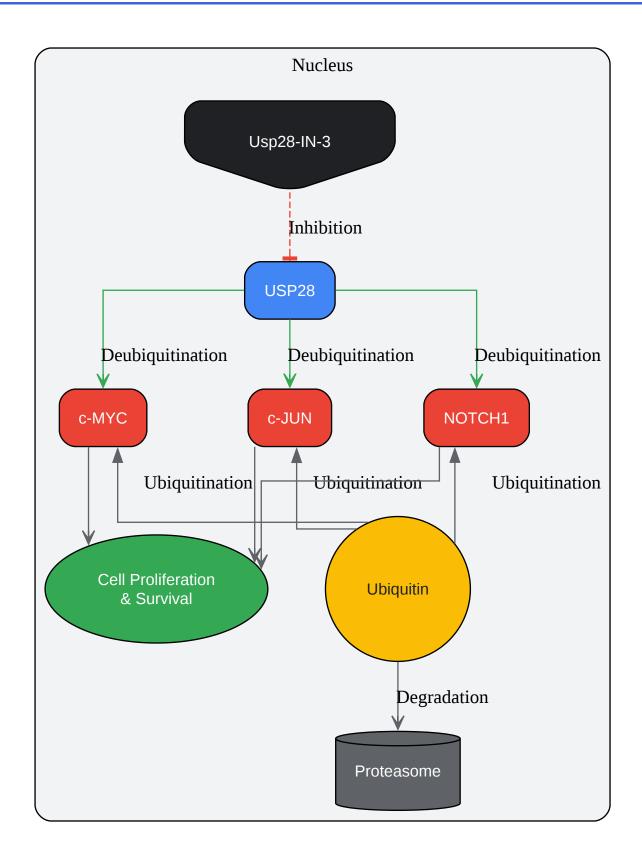
Signaling Pathways

USP28 is a key regulator of cellular signaling pathways that are frequently dysregulated in cancer. The primary mechanism of USP28 is the deubiquitination and subsequent stabilization of oncoproteins.

USP28-Mediated Oncoprotein Stabilization

USP28 prevents the degradation of several key oncoproteins, including c-MYC, c-JUN, and NOTCH1. This stabilization leads to increased cell proliferation, survival, and tumor progression.





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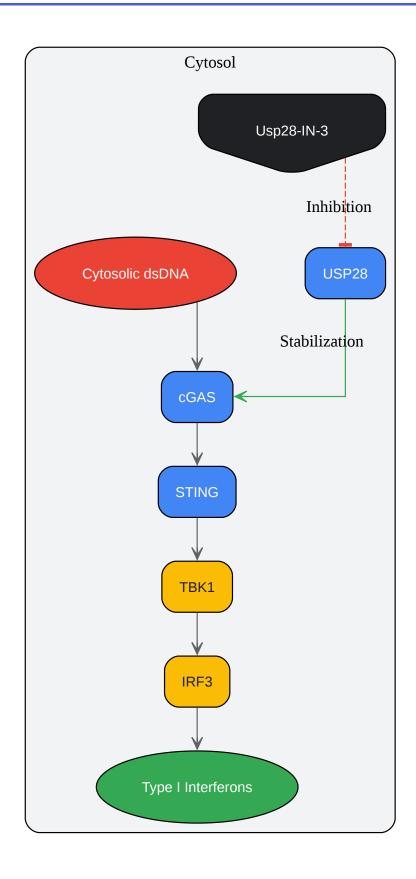
Caption: USP28 stabilizes oncoproteins c-MYC, c-JUN, and NOTCH1.



USP28 and the cGAS-STING Pathway

Recent evidence suggests a role for USP28 in modulating the cGAS-STING pathway, which is involved in the innate immune response to cytosolic DNA. By regulating components of this pathway, USP28 may influence tumor immunogenicity.





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Caption: USP28 can modulate the cGAS-STING pathway.



Experimental Protocols

The following are generalized protocols for in vivo experiments with USP28 inhibitors, which can be adapted for **Usp28-IN-3**.

Xenograft Tumor Model Protocol

This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice.



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Caption: Workflow for a xenograft tumor model experiment.

- 1. Cell Culture and Preparation:
- Culture human cancer cell lines (e.g., NCI-H520 for LSCC, Raji for Burkitt Lymphoma, HCC1806 for TNBC) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.
- 2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice (e.g., NSG or BALB/c nude), 6-8 weeks old.
- Inject 100 μL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
- 3. Tumor Monitoring and Treatment Initiation:



- Monitor tumor growth every 3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- When tumors reach a palpable size (e.g., 100 mm3), randomize the mice into treatment and vehicle control groups.
- 4. **Usp28-IN-3** Formulation and Administration:
- Note: The optimal vehicle for Usp28-IN-3 should be determined based on its solubility and stability. A common vehicle for oral gavage is a solution of 10% DMSO, 5% Tween 80, and 85% saline.
- Prepare the Usp28-IN-3 formulation fresh daily.
- Administer the inhibitor via oral gavage at the determined dose (refer to the data table for guidance, e.g., 20-75 mg/kg).
- The control group should receive the vehicle only.
- 5. Endpoint and Data Analysis:
- Continue treatment for the specified duration (e.g., 2-5 weeks).
- Monitor animal body weight and overall health throughout the study.
- At the end of the experiment, euthanize the mice and excise the tumors.
- Measure tumor weight and volume.
- Tumor tissue can be processed for further analysis (e.g., histology, western blotting for target proteins like c-MYC).

Genetically Engineered Mouse (GEM) Model Protocol

This protocol is for studies using mouse models that spontaneously develop tumors, such as the KF model for LSCC.

1. Tumor Induction:



- Induce tumor formation in the GEM model as per the established protocol (e.g., intratracheal administration of adeno-CMV-Cre virus for KF mice).[3]
- 2. Tumor Development and Treatment Initiation:
- Allow sufficient time for tumors to develop (e.g., 9 weeks for KF mice).
- Confirm tumor presence through imaging or other appropriate methods.
- Randomize mice into treatment and control groups.
- 3. **Usp28-IN-3** Administration:
- Administer Usp28-IN-3 or vehicle as described in the xenograft protocol.
- 4. Monitoring and Endpoint:
- · Monitor animal health and body weight.
- At the study endpoint, harvest the tumors and relevant tissues for analysis.
- Analyze tumor number, size, and perform histological and molecular characterization.

Conclusion

Targeting USP28 with small molecule inhibitors like **Usp28-IN-3** represents a promising therapeutic strategy for a range of cancers. The provided application notes and protocols, based on existing in vivo data for other USP28 inhibitors, offer a framework for researchers to design and execute robust preclinical studies. It is crucial to perform initial dose-finding and tolerability studies for **Usp28-IN-3** to establish the optimal therapeutic window for each specific cancer model. Careful experimental design and execution will be essential to fully elucidate the therapeutic potential of **Usp28-IN-3**.

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